molecular formula C7H9IN2O B12308382 5-Iodo-2-isopropyl-pyrimidin-4-ol

5-Iodo-2-isopropyl-pyrimidin-4-ol

Cat. No.: B12308382
M. Wt: 264.06 g/mol
InChI Key: WHVUSVMPOSZBIO-UHFFFAOYSA-N
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Description

5-Iodo-2-isopropyl-pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-isopropyl-pyrimidin-4-ol typically involves the iodination of a pyrimidine precursor. One common method is the reaction of 2-isopropyl-4-hydroxypyrimidine with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-isopropyl-pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-2-isopropyl-pyrimidin-4-ol, while oxidation with hydrogen peroxide can produce 5-iodo-2-isopropyl-pyrimidin-4-one .

Scientific Research Applications

5-Iodo-2-isopropyl-pyrimidin-4-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Iodo-2-isopropyl-pyrimidin-4-ol involves its interaction with specific molecular targets. The iodine atom can form halogen bonds with biological molecules, enhancing the compound’s binding affinity to its targets. The isopropyl group can increase the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-2-isopropyl-pyrimidin-4-ol is unique due to the presence of both iodine and isopropyl groups, which confer distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and binding affinity, while the isopropyl group increases its lipophilicity and stability .

Properties

Molecular Formula

C7H9IN2O

Molecular Weight

264.06 g/mol

IUPAC Name

5-iodo-2-propan-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C7H9IN2O/c1-4(2)6-9-3-5(8)7(11)10-6/h3-4H,1-2H3,(H,9,10,11)

InChI Key

WHVUSVMPOSZBIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(C(=O)N1)I

Origin of Product

United States

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